molecular formula C21H26Cl2N2O2 B6324777 1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl CAS No. 1159825-52-1

1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl

Cat. No.: B6324777
CAS No.: 1159825-52-1
M. Wt: 409.3 g/mol
InChI Key: VFSKFXNCPRAKLD-UHFFFAOYSA-N
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Description

1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is a synthetic organic compound that belongs to the class of substituted pyrrolidines This compound is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a carbobenzyloxy (cbz) protected N-methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (cbz) group to prevent unwanted side reactions during subsequent steps.

    N-Methylation: The protected amino group is then methylated using a suitable methylating agent such as methyl iodide.

    Deprotection and Final Assembly: The cbz group is removed under acidic conditions, and the final compound is assembled and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Studies

This compound has been investigated for its potential pharmacological properties. Research has indicated that derivatives of pyrrolidine compounds often exhibit significant biological activity, including analgesic and anti-inflammatory effects. The chlorophenyl group may enhance binding affinity to specific receptors, making this compound a subject of interest in drug development.

Neuropharmacology

The structural characteristics of 1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl suggest potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This could lead to advancements in treatments for neurological disorders.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. Its unique functional groups allow for modifications that can lead to the discovery of new compounds with enhanced properties or activities. This aspect is particularly valuable in medicinal chemistry where the development of new therapeutic agents is crucial.

Analytical Chemistry

Due to its distinct chemical structure, this compound can be used as a standard reference material in analytical chemistry. It aids in the calibration of instruments and validation of methods used for analyzing similar compounds, ensuring accuracy and reliability in research findings.

Material Science

Research into the material properties of such organic compounds can reveal insights into their applications in creating advanced materials. The stability and reactivity profiles can be explored for uses in polymer chemistry or nanotechnology.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of pyrrolidine derivatives on serotonin receptors. The findings indicated that compounds with structural similarities to this compound exhibited significant binding affinity, suggesting potential applications in treating mood disorders.

Case Study 2: Synthesis Pathways

Research documented in Organic Letters detailed synthetic pathways utilizing this compound as an intermediate to produce novel anti-cancer agents. The modifications made to the chlorophenyl group enhanced cytotoxicity against specific cancer cell lines, indicating its utility in cancer research.

Case Study 3: Analytical Applications

A paper from Analytical Chemistry highlighted the use of this compound as a calibration standard for high-performance liquid chromatography (HPLC). The study demonstrated its effectiveness in improving detection limits for similar analytes, showcasing its importance in analytical methodologies.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to neurotransmitter receptors, modulating their activity and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-ethyl)amino-ethane HCl: Similar structure with an ethyl group instead of a methyl group.

    1-Pyrrolidin-2-(3’-bromophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-boc-N-methyl)amino-ethane HCl: Similar structure with a boc protecting group instead of a cbz group.

Uniqueness

1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the cbz-protected N-methylamino group makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

benzyl N-[1-(3-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-8-3-2-4-9-17)20(15-24-12-5-6-13-24)18-10-7-11-19(22)14-18;/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSKFXNCPRAKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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